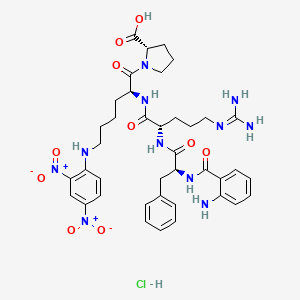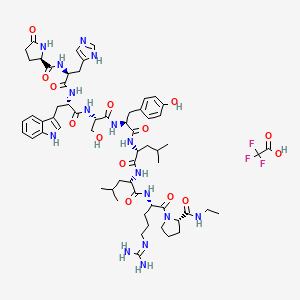
Abz-Phe-Arg-Lys(Dnp)-Pro-OH Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Abz-Phe-Arg-Lys(Dnp)-Pro-OH Hydrochloride, also known as APRLKPOH, is a peptide that has been studied extensively for its potential applications in scientific research. This peptide is composed of a combination of amino acids and has been found to have various biochemical and physiological effects.
Applications De Recherche Scientifique
Abz-Phe-Arg-Lys(Dnp)-Pro-OH Hydrochloride has been found to have various applications in scientific research. It has been used in studies of cell signaling pathways, protein-protein interactions, and enzyme inhibition. Additionally, it has been used to study the structure-activity relationship of peptides and the effects of post-translational modifications on peptide function.
Mécanisme D'action
The mechanism of action of Abz-Phe-Arg-Lys(Dnp)-Pro-OH Hydrochloride is not yet fully understood. It is believed to interact with various proteins and enzymes, which can then alter their activity or function. Additionally, it may also interact with cell membrane receptors, which can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as protein kinases and phosphatases. Additionally, it has been found to modulate the activity of certain cell signaling pathways, such as those involved in cell proliferation and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
Abz-Phe-Arg-Lys(Dnp)-Pro-OH Hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used in a variety of assays. Additionally, it is relatively stable and can be stored for long periods of time. However, there are also some limitations to its use. For example, it is not always possible to obtain consistent results due to the variability of the peptide's structure and the potential for post-translational modifications.
Orientations Futures
Future research on Abz-Phe-Arg-Lys(Dnp)-Pro-OH Hydrochloride could focus on further elucidating its mechanism of action and exploring its potential applications in drug development. Additionally, further studies could be conducted to explore the effects of post-translational modifications on peptide function and the structure-activity relationship of peptides. Finally, further research could be conducted to explore the effects of this compound on other biochemical pathways and physiological processes.
Méthodes De Synthèse
Abz-Phe-Arg-Lys(Dnp)-Pro-OH Hydrochloride is synthesized by a process called solid-phase peptide synthesis (SPPS). This method involves the use of a resin-bound peptide, which is then reacted with the appropriate reagents to form the desired peptide. The peptide is then cleaved from the resin and purified to yield the desired product. This method is advantageous as it is relatively quick and cost-effective.
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H49N11O10.ClH/c40-27-13-5-4-12-26(27)34(51)47-31(22-24-10-2-1-3-11-24)36(53)45-29(15-8-20-44-39(41)42)35(52)46-30(37(54)48-21-9-16-32(48)38(55)56)14-6-7-19-43-28-18-17-25(49(57)58)23-33(28)50(59)60;/h1-5,10-13,17-18,23,29-32,43H,6-9,14-16,19-22,40H2,(H,45,53)(H,46,52)(H,47,51)(H,55,56)(H4,41,42,44);1H/t29-,30-,31-,32-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUYBCCVPRHPCW-WYDLTDSDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50ClN11O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
868.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














